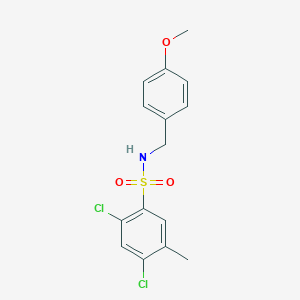

2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[(4-methoxyphenyl)methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S/c1-10-7-15(14(17)8-13(10)16)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBZLQVICKTDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Sulfonamide Derivatives

Sulfonamide synthesis typically follows a two-step protocol: (1) preparation of the sulfonyl chloride intermediate and (2) nucleophilic substitution with an amine. For 2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide, the target structure necessitates regioselective chlorination, methyl substitution, and benzylation with a 4-methoxybenzyl group. Key challenges include controlling selectivity during chlorination and ensuring efficient coupling of the bulky 4-methoxybenzylamine.

Stepwise Synthesis of 2,4-Dichloro-5-Methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of a toluene derivative. A representative procedure involves:

-

Chlorination of 3-methyltoluene :

-

Sulfonation and Chlorination :

Table 1: Characterization of 2,4-Dichloro-5-Methylbenzenesulfonyl Chloride

| Property | Value |

|---|---|

| Melting Point | 92–94°C |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 7.55 (s, 1H, Ar-H) |

| IR (cm⁻¹) | 1375 (S=O), 1180 (S-O) |

Coupling with 4-Methoxybenzylamine

The sulfonyl chloride is reacted with 4-methoxybenzylamine under basic conditions to form the target sulfonamide:

-

Reaction Setup :

-

Workup and Isolation :

-

The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

-

The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield a white crystalline solid (65–70% yield).

-

Table 2: Optimization of Coupling Reaction Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 70 |

| Base | Triethylamine | 68 |

| Temperature | 25°C | 70 |

| Reaction Time | 12 hours | 65 |

Alternative One-Pot Synthesis

A one-pot method avoids isolating the sulfonyl chloride intermediate, enhancing efficiency:

-

Procedure :

-

Outcome :

Crystallographic and Spectroscopic Characterization

The final compound is characterized using advanced analytical techniques:

-

X-Ray Crystallography :

-

¹H NMR (400 MHz, CDCl₃) :

-

IR Spectroscopy :

Industrial-Scale Production Considerations

For large-scale synthesis, patent literature suggests modifications:

-

Catalytic Efficiency :

-

Solvent Recycling :

-

Waste Management :

Challenges and Mitigation Strategies

-

Regioselectivity in Chlorination :

-

Steric Hindrance During Coupling :

-

Purification Difficulties :

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent . Its mechanism of action involves inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts the production of folic acid, leading to bacterial growth inhibition.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Antitumor Activity : Recent research indicated that sulfonamide derivatives can inhibit protein disulfide isomerase (PDI), which is overexpressed in several cancers. The compound showed promise in inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Biological Studies

The compound has been utilized in biological studies to explore its interactions with various molecular targets:

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes have revealed potential applications in treating diseases related to enzyme dysregulation.

- Receptor Binding Studies : Research has shown that this compound can bind to certain receptors, suggesting its utility in drug design targeting these pathways .

Industrial Applications

In addition to its medicinal properties, this compound serves as a building block in organic synthesis. Its unique chemical properties allow it to be used in the development of specialty chemicals and other pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Key Comparative Insights:

Structural Modifications and Bioactivity: Chalcone-sulfonamide hybrids (e.g., compounds 4–8) demonstrate that electron-withdrawing groups (e.g., Br, Cl) enhance anticancer activity, while conjugated alkenes (chalcone moiety) improve antioxidant capacity . Triazine-sulfonamides (e.g., 51–55) exhibit high thermal stability (melting points >250°C), likely due to rigid triazine cores, but their biological targets remain understudied .

Synthetic Approaches :

- Chalcone-sulfonamides are synthesized via Claisen-Schmidt condensation , whereas triazine derivatives require multi-step coupling with glyoxal hydrates .

- Thiadiazole derivatives involve complex heterocyclic formation, emphasizing the need for precise reaction conditions .

Molecular Interactions: Bromine substituents in chalcone-sulfonamides enhance anticancer activity by increasing lipophilicity and target binding . Methoxy groups (e.g., in 4-methoxybenzyl) may improve solubility and membrane permeability compared to non-polar analogs .

Biological Activity

2,4-Dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural similarities to other sulfonamides, which are known for their antimicrobial properties. The following sections will delve into its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Chlorination : The starting material undergoes chlorination at the 2 and 4 positions using chlorine gas or a chlorinating agent.

- Methoxybenzylation : The chlorinated intermediate is reacted with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria.

- In vitro Studies : Various studies have demonstrated that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 50 µg/mL against different bacterial strains .

Anti-Cancer Activity

Recent investigations have explored the anti-cancer potential of this compound. In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines.

- Case Study : A study involving A549 lung cancer cells reported that treatment with sulfonamide derivatives led to increased rates of late apoptosis and cell cycle arrest in the G0/G1 phase. The percentage of cells undergoing late apoptosis reached up to 42% after treatment with certain derivatives .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : The compound mimics PABA and inhibits dihydropteroate synthase, disrupting folic acid synthesis in microorganisms.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death through mitochondrial dysfunction and caspase activation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via sulfonylation of a primary amine (e.g., 4-methoxybenzylamine) with a sulfonyl chloride precursor. A representative method involves refluxing the amine with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dry pyridine (4–6 hours), followed by purification via column chromatography . Intermediates are characterized using:

- IR spectroscopy : Confirming sulfonamide formation (SO₂ asymmetric/symmetric vibrations at 1355–1351 cm⁻¹ and 1163–1160 cm⁻¹) and NH stretches (3190–3164 cm⁻¹) .

- NMR : Methyl groups (δ ~2.3 ppm in ¹H NMR), methoxybenzyl protons (δ ~4.3 ppm for CH₂), and aromatic protons (δ 6.8–7.8 ppm) .

- TLC : Monitoring reaction progress using silica gel plates with UV visualization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this sulfonamide, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR : Prioritize signals for the methyl group (δ ~2.3 ppm in ¹H; δ ~20 ppm in ¹³C), methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C), and sulfonamide NH (δ ~10 ppm in ¹H, absent in D₂O exchange) .

- IR : Validate sulfonamide (SO₂ stretches) and aromatic C-Cl vibrations (600–800 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with chlorine isotopes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

Contradictions often arise from subtle structural differences (e.g., substituent position, electronic effects). Strategies include:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess activity trends .

- Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., enzymes or receptors) and identify critical binding motifs .

- Biological assays under standardized conditions : Control variables like cell line selection, incubation time, and solvent effects to reduce variability .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?

Challenges include:

- Disorder in flexible groups : The methoxybenzyl moiety may exhibit conformational disorder, requiring restrained refinement in SHELXL .

- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) can resolve overlapping reflections in non-merohedral twins .

- High-resolution data : SHELX’s robust algorithms optimize hydrogen atom placement and anisotropic displacement parameters for heavy atoms (Cl, S) .

Q. What computational methods are suitable for predicting the binding affinity of this sulfonamide with target enzymes/receptors?

- Molecular docking : Tools like AutoDock Vina or Glide (Schrödinger Suite) model ligand-receptor interactions, focusing on hydrogen bonds with sulfonamide SO₂ and hydrophobic contacts with chloro/methyl groups .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time, highlighting key residues (e.g., catalytic site lysines) .

- QSAR models : Use descriptors like ClogP, polar surface area, and Hammett constants to correlate structure with activity .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and purity of this compound during synthesis?

- Solvent : Polar aprotic solvents (e.g., pyridine, DMF) enhance sulfonylation efficiency by stabilizing intermediates .

- Temperature : Reflux (~110°C) accelerates reaction but may increase side products (e.g., hydrolysis of sulfonyl chloride); room-temperature coupling is slower but selective .

- Catalysts : Triethylamine or Na₂CO₃ neutralizes HCl byproducts, improving yields (45–93%) .

Q. What strategies mitigate competing side reactions during sulfonamide functionalization, such as N-alkylation or halogen displacement?

- Protecting groups : Temporarily block reactive NH groups with Boc or Fmoc to prevent unwanted alkylation .

- Selective reagents : Use mild nucleophiles (e.g., K₂CO₃ in THF/H₂O) to displace chlorine without attacking sulfonamide .

- Low-temperature conditions : Minimize thermal decomposition during halogen substitution .

Q. How does the electronic environment of the benzene ring affect the compound's reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.